molecular formula C20H21NO4S2 B607497 Fmoc-NH-ethyl-SS-propionic acid CAS No. 864235-83-6

Fmoc-NH-ethyl-SS-propionic acid

Cat. No. B607497
M. Wt: 403.51
InChI Key: FXHUKQIBGGQHPZ-UHFFFAOYSA-N
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Description

Fmoc-NH-ethyl-SS-propionic acid is a compound commonly used in peptide synthesis . It is a cleavable linker with acid to be reacted with amine-bearing molecules . The Fmoc protecting group can be removed under basic condition to obtain a free amine which can be used for further conjugations .


Synthesis Analysis

Fmoc-NH-ethyl-SS-propionic acid is a compound that can react with various amino acids to form analogs, thereby introducing new amino acid residues during protein synthesis . The compound contains a Fmoc (fluorenylmethyloxycarbonyl) protective group on the amino terminus, an ethyl group on the alpha-carbon, and a disulfide bond between two propionic acid residues .


Molecular Structure Analysis

The molecular formula of Fmoc-NH-ethyl-SS-propionic acid is C20H21NO4S2 . The molecular weight is 403.51 .


Chemical Reactions Analysis

Fmoc-NH-ethyl-SS-propionic acid can react with amine-bearing molecules . The Fmoc protecting group can be removed under basic conditions to obtain a free amine, which can be used for further conjugations .


Physical And Chemical Properties Analysis

The molecular weight of Fmoc-NH-ethyl-SS-propionic acid is 403.51 .

Scientific Research Applications

Fmoc-NH-ethyl-SS-propionic acid is a cleavable linker . It has a Fmoc protecting group that can be removed under basic conditions to obtain a free amine, which can then be used for further conjugations . The compound can react with amine-bearing molecules .

  • Scientific Field : Bioconjugation Chemistry
  • Application Summary : This compound is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target and kill cancer cells while sparing healthy cells .
  • Methods of Application/Experimental Procedures : The Fmoc protecting group can be removed under basic conditions to obtain a free amine . This free amine can then be used for further conjugations . The disulfide bond can be cleaved with a reducing agent .
  • Results/Outcomes : The use of this compound as a linker allows for the targeted delivery of drugs to cancer cells, potentially improving the efficacy of treatment and reducing side effects .
  • Peptide Synthesis

    • Scientific Field : Biochemistry
    • Application Summary : This compound is commonly used in peptide synthesis . Peptides are short chains of amino acids that can serve a variety of functions in the body.
    • Methods of Application/Experimental Procedures : The Fmoc protecting group can be removed under basic conditions to obtain a free amine, which can then be used for further conjugations .
    • Results/Outcomes : The use of this compound in peptide synthesis allows for the creation of complex peptides with a variety of functions .
  • Labeling Primary Amines

    • Scientific Field : Bioconjugation Chemistry
    • Application Summary : The NHS esters of “Fmoc-NH-ethyl-SS-propionic acid” can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
    • Methods of Application/Experimental Procedures : The Fmoc protecting group can be removed under basic conditions to obtain a free amine, which can then be used for further conjugations . The disulfide bond can be cleaved with a reducing agent .
    • Results/Outcomes : The use of this compound allows for the labeling of primary amines, which can be useful in a variety of research applications .
  • Synthesis of Antibody-Drug Conjugates (ADCs)

    • Scientific Field : Biochemistry and Pharmacology
    • Application Summary : This compound is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target and kill cancer cells while sparing healthy cells .
    • Methods of Application/Experimental Procedures : The Fmoc protecting group can be removed under basic conditions to obtain a free amine . This free amine can then be used for further conjugations . The disulfide bond can be cleaved with a reducing agent .
    • Results/Outcomes : The use of this compound as a linker allows for the targeted delivery of drugs to cancer cells, potentially improving the efficacy of treatment and reducing side effects .
  • Labeling of Proteins and Oligonucleotides

    • Scientific Field : Biochemistry and Molecular Biology
    • Application Summary : The NHS esters of “Fmoc-NH-ethyl-SS-propionic acid” can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
    • Methods of Application/Experimental Procedures : The Fmoc protecting group can be removed under basic conditions to obtain a free amine . This free amine can then be used for further conjugations . The disulfide bond can be cleaved with a reducing agent .
    • Results/Outcomes : The use of this compound allows for the labeling of primary amines, which can be useful in a variety of research applications .

Future Directions

Fmoc-NH-ethyl-SS-propionic acid is a versatile reagent that can be used to synthesize and modify proteins . By using this compound, the structure and function of proteins can be designed and modified flexibly . It is a promising tool for future research in protein synthesis and modification.

properties

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S2/c22-19(23)9-11-26-27-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHUKQIBGGQHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-NH-ethyl-SS-propionic acid

Citations

For This Compound
1
Citations
W Jiang, X Luo, L Wei, S Yuan, J Cai, X Jiang, Y Hu - Small, 2021 - Wiley Online Library
… First, 4 g Fmoc-NH-ethyl-SS-propionic acid was dissolved in 20 mL of toluene under nitrogen atmosphere, then 1.5 mL of SOCl 2 was added and the mixture was refluxed for 2 h. After …
Number of citations: 25 onlinelibrary.wiley.com

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